molecular formula C16H25F3N4O2 B2534230 N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide CAS No. 956184-34-2

N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide

Cat. No.: B2534230
CAS No.: 956184-34-2
M. Wt: 362.397
InChI Key: VLENDKFODGKBEU-UHFFFAOYSA-N
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Description

N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group, a morpholine ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring:

    Introduction of the morpholine ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where the pyrazole intermediate reacts with morpholine in the presence of a suitable base.

    Attachment of the hexanamide chain: The final step involves the acylation of the pyrazole-morpholine intermediate with hexanoyl chloride in the presence of a base such as triethylamine to form the desired hexanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or morpholine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and morpholine ring contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pentanamide: Similar structure with a pentanamide chain instead of hexanamide.

    N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}butanamide: Similar structure with a butanamide chain instead of hexanamide.

    N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide: Similar structure with a propanamide chain instead of hexanamide.

Uniqueness

The uniqueness of N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The hexanamide chain provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity compared to shorter chain analogs.

Properties

IUPAC Name

N-[[1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25F3N4O2/c1-3-4-5-6-13(24)20-11-12-14(16(17,18)19)21-22(2)15(12)23-7-9-25-10-8-23/h3-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLENDKFODGKBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCC1=C(N(N=C1C(F)(F)F)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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